Thiophen-3-amine

Beschreibung

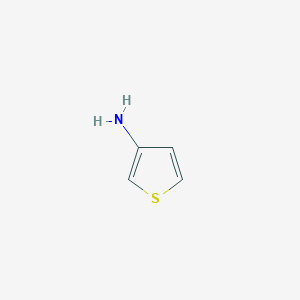

Structure

3D Structure

Eigenschaften

IUPAC Name |

thiophen-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5NS/c5-4-1-2-6-3-4/h1-3H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKGYESBFCGKOJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC=C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40348756 | |

| Record name | thiophen-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40348756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

99.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17721-06-1 | |

| Record name | thiophen-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40348756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Thiophen-3-amine chemical properties and structure

An In-depth Technical Guide to Thiophen-3-amine: Chemical Properties, Structure, and Applications

Introduction

Thiophen-3-amine, a heterocyclic amine, is a pivotal building block in the realms of medicinal chemistry and materials science. Its unique electronic properties, stemming from the sulfur-containing aromatic thiophene ring, make it a versatile synthon for the development of complex organic molecules. This guide provides a comprehensive overview of its chemical properties, structural details, reactivity, and significant applications, particularly in the field of drug development.

Chemical Properties and Structure

Thiophen-3-amine (CAS No: 17721-06-1) is a white, solid powder under standard conditions.[1] Its core structure consists of a five-membered aromatic thiophene ring with an amine functional group attached at the 3-position.[2] This structure imparts both amphoteric and aromatic characteristics to the molecule.[1]

Quantitative Data Summary

The key physicochemical properties of Thiophen-3-amine are summarized in the table below for easy reference.

| Property | Value | Source |

| Molecular Formula | C₄H₅NS | [1][2][3][4] |

| Molecular Weight | 99.15 g/mol | [1][3][4] |

| Monoisotopic Mass | 99.01427034 Da | [3] |

| Boiling Point | 243.628 °C at 760 mmHg | [1] |

| Density | 1.221 g/cm³ | [1] |

| Flash Point | 101.143 °C | [1] |

| Topological Polar Surface Area | 26.02 Ų | [4] |

| Purity | ≥99% | [1] |

| Appearance | White Powder | [1] |

Structural Identifiers

-

IUPAC Name: thiophen-3-amine[3]

-

SMILES: C1=CSC=C1N[3]

-

InChI: InChI=1S/C4H5NS/c5-4-1-2-6-3-4/h1-3H,5H2[3]

-

InChIKey: DKGYESBFCGKOJC-UHFFFAOYSA-N[3]

Reactivity and Chemical Behavior

The chemical reactivity of thiophen-3-amine is dictated by the interplay between the electron-rich thiophene ring and the electron-donating amine group.

-

Aromaticity and Electrophilic Substitution: The thiophene ring is aromatic, making it susceptible to electrophilic substitution reactions. The presence of the amine group, an activating group, further enhances the ring's reactivity towards electrophiles, typically directing substitution to the 2- and 5-positions.[1]

-

Amine Group Reactivity: The amine group exhibits typical reactivity, allowing for reactions such as acylation and alkylation, which are crucial for synthesizing more complex derivatives.[2]

-

Amphoteric Nature: As an aromatic amine, it possesses amphoteric properties, meaning it can act as both a weak acid and a weak base.[1]

References

An In-depth Technical Guide to the Physical Properties of 3-Aminothiophene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 3-aminothiophene. The information herein is curated for researchers, scientists, and professionals in drug development who utilize thiophene derivatives in their work. This document summarizes key quantitative data, details relevant experimental protocols, and provides visualizations of associated chemical pathways.

Core Physical and Chemical Properties

3-Aminothiophene is a heterocyclic amine with the chemical formula C₄H₅NS. It serves as a crucial building block in the synthesis of various pharmaceutical compounds and functional materials. A summary of its key physical properties is presented in the table below.

| Property | Value | Source |

| Molecular Weight | 99.15 g/mol | N/A |

| CAS Number | 17721-06-1 | N/A |

| Appearance | White to off-white solid | N/A |

| Melting Point | 146 °C | |

| Boiling Point (Predicted) | 243.6 ± 13.0 °C | |

| Density (Predicted) | 1.0 ± 0.06 g/cm³ | |

| Flash Point (Predicted) | 101.1 ± 19.8 °C | |

| Refractive Index (Predicted) | 1.630 | |

| Vapor Pressure (Predicted) | 0.0318 mmHg at 25°C | |

| pKa (Predicted) | 4.26 ± 0.10 | N/A |

Note: Some physical properties are predicted values from computational models and should be confirmed experimentally.

Solubility: 3-Aminothiophene is expected to have low solubility in water due to its hydrophobic thiophene ring.[1][2] It is likely to be soluble in common organic solvents such as ethanol, methanol, and acetone.[2]

Spectroscopic Data

Spectroscopic analysis is fundamental for the structural elucidation and purity assessment of 3-aminothiophene. The position of the amino group on the thiophene ring significantly influences its spectroscopic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: In ¹H NMR spectra of 3-aminothiophene derivatives, the amino protons (NH₂) typically appear as a broad singlet between δ 3.5 and 5.0 ppm. The thiophene ring protons are observed in the range of δ 6.5 - 8.0 ppm. The coupling constants are approximately J₂,₄ ≈ 1.5-2.5 Hz, J₄,₅ ≈ 3.5-4.5 Hz, and J₂,₅ ≈ 3.0-3.5 Hz.[3]

-

¹³C NMR: For 3-aminothiophene derivatives, the carbon chemical shifts are approximately: C2 at δ 110-125 ppm, C3 at δ 140-155 ppm, C4 at δ 115-125 ppm, and C5 at δ 120-130 ppm.[3]

Infrared (IR) Spectroscopy

The IR spectrum of 3-aminothiophene derivatives shows characteristic absorption bands. The N-H stretching vibrations of the primary amine are typically observed as two bands in the 3300-3500 cm⁻¹ region. The C=C stretching of the thiophene ring appears in the 1520-1600 cm⁻¹ range.[3]

UV-Vis Spectroscopy

The electronic transitions of 3-aminothiophene derivatives can be observed using UV-Vis spectroscopy. The π → π* transition for 3-aminothiophene derivatives typically occurs in the range of 280-320 nm.[3] The ultraviolet spectra of 3-monosubstituted thiophenes do not show a linear relationship to the first primary bands of the corresponding monosubstituted benzenes, unlike 2-monosubstituted thiophenes.[4]

Experimental Protocols

Detailed methodologies for the determination of key physical and spectroscopic properties are provided below.

Melting Point Determination

Objective: To determine the temperature range over which the solid 3-aminothiophene transitions to a liquid.

Methodology:

-

A small amount of the crystalline 3-aminothiophene is placed into a capillary tube, which is sealed at one end.[5]

-

The capillary tube is attached to a thermometer and placed in a heating bath (e.g., a Thiele tube with oil) or a melting point apparatus with a heated metal block.

-

The sample is heated slowly, at a rate of approximately 2°C per minute, to ensure thermal equilibrium.

-

The temperature at which the first liquid appears (onset of melting) and the temperature at which the last solid crystal disappears (completion of melting) are recorded. This range is the melting point of the substance.[6]

-

For accuracy, an initial rapid determination can be performed to find an approximate melting point, followed by a slower, more precise measurement.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

-

Sample Preparation: A sample of 10-50 mg of 3-aminothiophene is dissolved in approximately 0.6-1.0 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.[7][8] The solution must be free of any solid particles.[7]

-

Instrument Setup: The NMR tube is placed in the spectrometer. The instrument is locked onto the deuterium signal of the solvent, and the magnetic field is shimmed to achieve homogeneity.[8]

-

Spectrum Acquisition: The appropriate pulse sequence and acquisition parameters (e.g., number of scans, spectral width, relaxation delay) are set. For ¹H NMR, a small number of scans is usually sufficient, while ¹³C NMR requires a higher number of scans due to the lower natural abundance of the ¹³C isotope.[8][9]

-

Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed to produce the NMR spectrum. The spectrum is then phased, baseline corrected, and calibrated using the residual solvent peak as a reference.[7]

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in 3-aminothiophene.

Methodology:

-

Sample Preparation (KBr Pellet Method): A small amount of solid 3-aminothiophene is ground with dry potassium bromide (KBr) powder in a mortar and pestle.[3] The mixture is then compressed under high pressure to form a thin, transparent pellet.[3]

-

Spectrum Acquisition: The KBr pellet is placed in the sample holder of the FTIR spectrometer.[3] A background spectrum of the empty sample holder is recorded first. Then, the sample spectrum is recorded, typically over a range of 4000-400 cm⁻¹.[3] Multiple scans (e.g., 16-32) are averaged to improve the signal-to-noise ratio.[3]

-

Data Analysis: The positions (in wavenumbers, cm⁻¹) and intensities of the absorption bands are analyzed to identify characteristic vibrations of the functional groups present in the molecule.[3]

Visualizations

The following diagrams illustrate relevant chemical pathways involving thiophene derivatives.

Caption: Workflow of the Gewald aminothiophene synthesis.

Caption: Bioactivation pathway of thiophene-containing drugs.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. benchchem.com [benchchem.com]

- 4. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. byjus.com [byjus.com]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 9. lsom.uthscsa.edu [lsom.uthscsa.edu]

Spectroscopic Profile of Thiophen-3-amine: A Technical Guide

Abstract: This technical guide provides a comprehensive overview of the key spectroscopic data for Thiophen-3-amine (CAS No. 17721-06-1). Due to a scarcity of publicly available experimental spectra, this document presents a detailed analysis based on predicted data and established principles of spectroscopic interpretation for heterocyclic and aromatic amines. It is designed to serve as a valuable resource for researchers, scientists, and professionals in drug development and materials science by offering insights into the structural characterization of this compound. The guide includes tabulated summaries of predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, detailed experimental protocols for data acquisition, and a workflow visualization for spectroscopic analysis.

Introduction

Thiophen-3-amine, a heterocyclic aromatic amine, is a significant building block in medicinal chemistry and materials science. Its structural properties, governed by the interplay between the electron-rich thiophene ring and the amino functional group, are crucial for its reactivity and application. Accurate spectroscopic data is paramount for the unambiguous identification and characterization of Thiophen-3-amine and its derivatives. This guide synthesizes the expected spectroscopic signatures of this molecule.

Predicted Spectroscopic Data

The following sections and tables summarize the predicted spectroscopic data for Thiophen-3-amine. These values are derived from computational predictions and analysis of structurally related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR data are presented below.

Table 1: Predicted ¹H NMR Spectroscopic Data for Thiophen-3-amine

| Proton (H) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H2 | 6.9 - 7.2 | Doublet of doublets (dd) | J(H2-H4) ≈ 1.5, J(H2-H5) ≈ 3.0 |

| H4 | 6.5 - 6.8 | Doublet of doublets (dd) | J(H4-H2) ≈ 1.5, J(H4-H5) ≈ 5.0 |

| H5 | 7.0 - 7.3 | Doublet of doublets (dd) | J(H5-H2) ≈ 3.0, J(H5-H4) ≈ 5.0 |

| -NH₂ | 3.5 - 4.5 | Broad singlet | - |

Solvent: CDCl₃. Reference: Tetramethylsilane (TMS) at 0.00 ppm.

Table 2: Predicted ¹³C NMR Spectroscopic Data for Thiophen-3-amine

| Carbon (C) | Predicted Chemical Shift (δ, ppm) |

| C2 | 120 - 125 |

| C3 | 145 - 150 |

| C4 | 110 - 115 |

| C5 | 125 - 130 |

Solvent: CDCl₃. Reference: CDCl₃ at 77.16 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The predicted significant IR absorption bands for Thiophen-3-amine are listed below.

Table 3: Predicted IR Spectroscopic Data for Thiophen-3-amine

| Wavenumber (cm⁻¹) | Intensity | Vibration Mode | Functional Group |

| 3450 - 3350 | Medium, Sharp (doublet) | N-H Asymmetric & Symmetric Stretch | Primary Amine |

| 3100 - 3000 | Medium to Weak | C-H Aromatic Stretch | Thiophene Ring |

| 1620 - 1580 | Medium to Strong | N-H Scissoring (Bending) | Primary Amine |

| 1550 - 1450 | Medium to Strong | C=C Aromatic Ring Stretch | Thiophene Ring |

| 1335 - 1250 | Strong | C-N Aromatic Stretch | Aryl Amine |

| ~850 | Strong | C-H Out-of-plane Bending | 1,2,4-trisubstituted pattern |

| ~700 | Strong | C-S Stretch | Thiophene Ring |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule. The predicted data for electron ionization (EI) mass spectrometry are presented below.

Table 4: Predicted Mass Spectrometry Data for Thiophen-3-amine

| m/z | Predicted Relative Intensity (%) | Ion/Fragment | Notes |

| 99 | 100 | [M]⁺ | Molecular Ion |

| 72 | 40 - 60 | [M - HCN]⁺ | Loss of hydrogen cyanide |

| 54 | 20 - 40 | [C₃H₂S]⁺ | Thiophene ring fragment |

| 45 | 10 - 30 | [C₂H₃N]⁺ | Amine-containing fragment |

The molecular weight of Thiophen-3-amine (C₄H₅NS) is 99.15 g/mol .

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like Thiophen-3-amine.

Caption: General workflow for the synthesis, purification, and spectroscopic characterization.

Experimental Protocols

The following are detailed, representative protocols for acquiring the spectroscopic data for Thiophen-3-amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of Thiophen-3-amine is dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube.

-

Instrumentation: A 400 MHz (or higher) NMR spectrometer is used.

-

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse sequence.

-

Spectral Width: 0-12 ppm.

-

Number of Scans: 16-32.

-

Relaxation Delay: 1-2 seconds.

-

Temperature: 298 K.

-

-

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).

-

Spectral Width: 0-200 ppm.

-

Number of Scans: 1024 or more to achieve adequate signal-to-noise ratio.

-

Relaxation Delay: 2-5 seconds.

-

Temperature: 298 K.

-

-

Data Processing: The raw data (Free Induction Decay) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the TMS signal (0.00 ppm for ¹H) or the residual solvent signal (77.16 ppm for CDCl₃ in ¹³C).

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Solid Phase (KBr Pellet): A small amount of Thiophen-3-amine (1-2 mg) is ground with approximately 100 mg of dry potassium bromide (KBr) using an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

Thin Film (if liquid/low melting): A drop of the compound is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates.

-

-

Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Background: A background spectrum of the empty sample compartment (or a pure KBr pellet) is recorded and automatically subtracted from the sample spectrum.

-

Mass Spectrometry (MS)

-

Sample Preparation: A dilute solution of Thiophen-3-amine is prepared in a volatile organic solvent (e.g., methanol or acetonitrile) at a concentration of approximately 10-100 µg/mL.

-

Instrumentation: A mass spectrometer with an electron ionization (EI) source, coupled with a gas chromatograph (GC-MS) for sample introduction, or a direct insertion probe.

-

Data Acquisition (EI mode):

-

Ionization Energy: 70 eV.

-

Mass Range: m/z 35-300.

-

Source Temperature: 200-250 °C.

-

Scan Speed: 1-2 scans/second.

-

-

Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak and the major fragment ions. The fragmentation pattern is then interpreted to confirm the structure of the compound.

Disclaimer: The spectroscopic data presented in this document are based on computational predictions and established chemical principles. While they are expected to be representative, they have not been derived from direct experimental measurement of Thiophen-3-amine. For definitive characterization, experimental verification is recommended.

The Synthesis and Discovery of Novel Thiophene Derivatives: A Technical Guide for Drug Development Professionals

Introduction: The thiophene ring, a five-membered sulfur-containing heterocycle, stands as a cornerstone in medicinal chemistry and drug discovery.[1][2] Its unique electronic properties and ability to act as a bioisostere for the benzene ring have led to its incorporation into a wide array of therapeutic agents.[3] Thiophene derivatives exhibit a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[4][5][6] This in-depth technical guide provides a comprehensive overview of the synthesis, discovery, and biological evaluation of novel thiophene derivatives, tailored for researchers, scientists, and drug development professionals. We will delve into key synthetic methodologies, present quantitative biological data, and visualize critical pathways and workflows.

I. Key Synthetic Methodologies for Thiophene Derivatives

The synthesis of the thiophene nucleus can be broadly categorized into classical condensation reactions and modern cyclization strategies. This section details the experimental protocols for the most pivotal and widely employed methods.

Classical Synthesis Methods

The Paal-Knorr synthesis is a foundational method for constructing the thiophene ring from a 1,4-dicarbonyl compound using a sulfurizing agent.[7][8]

Experimental Protocol: Microwave-Assisted Synthesis of 2,5-Dimethylthiophene

-

Reactants:

-

Acetonylacetone (1,4-dicarbonyl compound)

-

Lawesson's reagent (sulfurizing agent)

-

Toluene (solvent)

-

-

Procedure:

-

In a microwave-safe vessel, combine acetonylacetone (1 mmol) and Lawesson's reagent (0.5 mmol) in toluene (5 mL).

-

Seal the vessel and place it in a microwave reactor.

-

Irradiate the mixture at 150°C for 10 minutes.

-

After cooling, dilute the reaction mixture with ethyl acetate and filter to remove any solid byproducts.

-

Wash the filtrate with a saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane) to yield 2,5-dimethylthiophene.

-

The Gewald synthesis is a multicomponent reaction that efficiently produces polysubstituted 2-aminothiophenes from a ketone or aldehyde, an α-cyanoester, and elemental sulfur in the presence of a base.[2][9]

Experimental Protocol: Synthesis of Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate

-

Reactants:

-

2-Butanone (ketone)

-

Ethyl cyanoacetate (α-cyanoester)

-

Elemental sulfur

-

Morpholine (base)

-

Ethanol (solvent)

-

-

Procedure:

-

To a stirred solution of 2-butanone (10 mmol) and ethyl cyanoacetate (10 mmol) in ethanol (20 mL), add morpholine (1.5 mL).

-

To this mixture, add elemental sulfur (10 mmol) in one portion.

-

Heat the reaction mixture to 50°C and stir for 2 hours.

-

Allow the mixture to cool to room temperature, during which a solid precipitate will form.

-

Collect the solid by filtration, wash with cold ethanol, and dry under vacuum to obtain the desired 2-aminothiophene derivative.

-

The Fiesselmann synthesis involves the reaction of a β-ketoester with a thioglycolic acid derivative to yield 3-hydroxythiophene-2-carboxylates.[10]

Experimental Protocol: Synthesis of Ethyl 3-hydroxy-5-methylthiophene-2-carboxylate

-

Reactants:

-

Ethyl acetoacetate (β-ketoester)

-

Ethyl thioglycolate (thioglycolic acid derivative)

-

Sodium ethoxide (base)

-

Ethanol (solvent)

-

-

Procedure:

-

In a round-bottom flask under an inert atmosphere, dissolve sodium ethoxide (10 mmol) in absolute ethanol (20 mL).

-

Cool the solution in an ice bath and add ethyl thioglycolate (10 mmol) dropwise.

-

After stirring for 15 minutes, add ethyl acetoacetate (10 mmol) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Acidify the mixture with dilute hydrochloric acid to a pH of approximately 4-5.

-

Extract the product with diethyl ether, wash the organic layer with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure and purify the residue by column chromatography to yield the target thiophene.

-

Modern Synthetic Approaches: Cyclization of Alkynes

Recent advancements in synthetic methodology have focused on the cyclization of functionalized alkynes to construct the thiophene ring with high regioselectivity and atom economy.[11]

Experimental Protocol: Palladium-Catalyzed Heterocyclization of a 1-Mercapto-3-yn-2-ol

-

Reactants:

-

1-Mercapto-3-yn-2-ol derivative

-

Palladium(II) iodide (PdI₂) (catalyst)

-

Potassium iodide (KI) (additive)

-

Methanol (solvent)

-

-

Procedure:

-

To a solution of the 1-mercapto-3-yn-2-ol (1 mmol) in methanol (10 mL), add PdI₂ (0.02 mmol) and KI (0.2 mmol).

-

Heat the mixture at 60°C under an inert atmosphere for 6 hours.

-

After cooling, remove the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

-

Purify the product by flash chromatography on silica gel to afford the substituted thiophene.

-

II. Biological Activities of Novel Thiophene Derivatives

Thiophene derivatives have emerged as a prolific source of lead compounds in various therapeutic areas. This section presents quantitative data on their anticancer and antimicrobial activities.

Anticancer Activity

The cytotoxic effects of novel thiophene derivatives have been evaluated against a range of cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a key metric for quantifying this activity.

| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |

| TP 5 | HepG2 | <30.0 (µg/mL) | [12] |

| SMMC-7721 | <30.0 (µg/mL) | [12] | |

| Compound 480 | HeLa | 12.61 (µg/mL) | [13] |

| Hep G2 | 33.42 (µg/mL) | [13] | |

| Compound 471 | HeLa | 23.79 (µg/mL) | [13] |

| Hep G2 | 13.34 (µg/mL) | [13] | |

| Compound 2b | Hep3B | 5.46 | [14] |

| Compound 2d | Hep3B | 8.85 | [14] |

| Compound 2e | Hep3B | 12.58 | [14] |

| PZ-9 | MCF-7 | 29.44 | [15] |

| PZ-11 | MCF-7 | 17.35 | [15] |

Antimicrobial Activity

The antibacterial efficacy of thiophene derivatives is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference |

| Thiophene 4 | Colistin-Resistant A. baumannii | 16 (MIC₅₀ mg/L) | [16] |

| Colistin-Resistant E. coli | 8 (MIC₅₀ mg/L) | [16] | |

| Thiophene 5 | Colistin-Resistant A. baumannii | 16 (MIC₅₀ mg/L) | [16] |

| Colistin-Resistant E. coli | 32 (MIC₅₀ mg/L) | [16] | |

| Thiophene 8 | Colistin-Resistant A. baumannii | 32 (MIC₅₀ mg/L) | [16] |

| Colistin-Resistant E. coli | 32 (MIC₅₀ mg/L) | [16] | |

| Compound 19 | B. cereus | 128 | [17] |

| C. albicans | 128 | [17] | |

| Compound 25/26 | Gram-positive bacteria and yeast | 16 | [17] |

III. Mechanistic Insights and Experimental Workflows

Understanding the mechanism of action and having a clear experimental workflow are crucial for the successful development of novel therapeutic agents. This section provides visualizations of a key signaling pathway and a typical drug discovery workflow.

Signaling Pathway Modulation by Thiophene Derivatives

Several thiophene derivatives exert their anticancer effects by modulating critical signaling pathways involved in cell proliferation, survival, and angiogenesis. The PI3K/Akt/mTOR pathway is a frequently targeted cascade.

References

- 1. benchchem.com [benchchem.com]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. d-nb.info [d-nb.info]

- 4. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. soc.chim.it [soc.chim.it]

- 9. Gewald reaction - Wikipedia [en.wikipedia.org]

- 10. Fiesselmann thiophene synthesis - Wikipedia [en.wikipedia.org]

- 11. Recent Advances in the Synthesis of Thiophene Derivatives by Cyclization of Functionalized Alkynes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Thiophene Derivatives as Anticancer Agents and Their Delivery to Tumor Cells Using Albumin Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. mdpi.com [mdpi.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Frontiers | Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria [frontiersin.org]

- 17. mdpi.com [mdpi.com]

reactivity of the amine group in Thiophen-3-amine

An In-depth Technical Guide on the Reactivity of the Amine Group in Thiophen-3-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiophen-3-amine is a pivotal heterocyclic building block in the fields of medicinal chemistry, organic synthesis, and materials science. As an analogue of aniline, its amine group is central to its chemical reactivity, serving as a key functional handle for a wide array of synthetic transformations. The interplay between the aromatic thiophene ring and the amino substituent at the 3-position gives rise to a unique reactivity profile that is of significant interest for the development of novel pharmaceuticals and functional materials. Thiophene-based compounds have been identified as potent inhibitors of various kinases, which are crucial for cell growth and proliferation.[1] This guide provides a comprehensive technical overview of the reactivity of the amine group in thiophen-3-amine, supported by quantitative data, detailed experimental protocols, and visualized reaction pathways to aid researchers in its effective utilization.

Electronic Properties of the 3-Aminothiophene Scaffold

The reactivity of the amine group in thiophen-3-amine is intrinsically linked to the electronic nature of the thiophene ring. Thiophene is an electron-rich aromatic heterocycle due to the participation of the sulfur atom's lone pair of electrons in the π-system. The introduction of an amino group, a strong electron-donating group, further increases the electron density of the ring through resonance.

When the amino group is at the 3-position, it donates electron density primarily to the C2 and C4 positions of the thiophene ring. This has two major consequences for the reactivity of the molecule:

-

Enhanced Nucleophilicity of the Ring: The increased electron density at the C2 and C4 positions makes them susceptible to electrophilic attack. This means that in addition to the amine group acting as a nucleophile, the thiophene ring itself can compete for electrophiles.

-

Modulated Basicity and Nucleophilicity of the Amine Group: The delocalization of the nitrogen lone pair into the aromatic system, a characteristic feature of aromatic amines, reduces its availability for protonation and for attacking electrophiles compared to aliphatic amines.

Reactivity of the Amine Group

Basicity

Aniline has a pKaH of 4.6. The thiophene ring is generally considered to be more electron-donating than a benzene ring, which would suggest that thiophen-3-amine might be slightly more basic than aniline. However, the position of the amino group is crucial. In 2-aminothiophene, the proximity to the sulfur atom and more effective delocalization of the nitrogen lone pair are thought to make it less basic than the 3-isomer. It is reasonable to estimate that the pKaH of thiophen-3-amine lies in the range of 5.0-5.5, making it a weak base.

Nucleophilicity

The amine group of thiophen-3-amine is nucleophilic, readily reacting with a variety of electrophiles. However, as mentioned, the electron-rich thiophene ring, particularly the C2 position, also exhibits nucleophilic character. This duality is a key aspect of its reactivity.

A kinetic study of the reaction of 3-aminothiophene with para-substituted benzenediazonium cations has provided quantitative data on its nucleophilicity.[2] The reaction proceeds as an electrophilic aromatic substitution at the C-2 position, demonstrating the potent carbon-nucleophilicity of the ring, which in this case surpasses the N-nucleophilicity of the amine group.[2] The nucleophilicity parameters for 3-aminothiophene have been determined according to the Mayr-Patz equation (log k = sN(N + E)).[2]

Key Synthetic Transformations of the Amine Group

The amine group of thiophen-3-amine can undergo a variety of important chemical transformations.

N-Acylation

N-acylation is a common reaction of primary amines, and the amine group of 3-aminothiophene is no exception. It readily reacts with acylating agents such as acyl chlorides and anhydrides in the presence of a base to form the corresponding amides. This reaction is useful for protecting the amine group or for introducing new functional moieties.

Experimental Protocol: N-Acylation of a 2-Aminothiophene-3-carbonitrile Derivative

This protocol for a related 2-aminothiophene derivative can be adapted for 3-aminothiophene.[3]

-

Reaction Setup: Dissolve 2-aminothiophene-3-carbonitrile (10 mmol) in 12 mL of tetrahydrofuran (THF) in a round-bottom flask equipped with a magnetic stirrer.

-

Base Addition: Add triethylamine (10 mmol, 0.95 mL) to the solution.

-

Acylating Agent Addition: Slowly add a solution of 2-(thiophen-2-yl)acetyl chloride (11 mmol, 1.19 g) in 10 mL of THF to the reaction mixture.

-

Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, the solid product can be isolated by filtration, followed by washing with water.

-

Purification: The crude product can be purified by crystallization from a suitable solvent, such as acetonitrile.[3]

N-Sulfonation

Similar to acylation, the amine group of 3-aminothiophene can be sulfonated using sulfonyl chlorides in the presence of a base to yield sulfonamides. This is a common transformation in the synthesis of medicinal compounds.

General Experimental Protocol: N-Sulfonation of 3-Aminothiophene

-

Reaction Setup: Dissolve 3-aminothiophene (1.0 eq.) in a suitable solvent such as pyridine or dichloromethane in a round-bottom flask under an inert atmosphere.

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Sulfonyl Chloride Addition: Add the desired sulfonyl chloride (1.1 eq.) dropwise to the stirred solution.

-

Reaction: Allow the reaction to warm to room temperature and stir for several hours until completion, as monitored by TLC.

-

Work-up: Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with dilute acid (e.g., 1M HCl) to remove any unreacted amine, followed by a wash with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Diazotization and Coupling Reactions

As a primary aromatic amine, thiophen-3-amine can be diazotized by treatment with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures to form a diazonium salt. This reactive intermediate can then be used in a variety of coupling reactions, most notably to form azo dyes by reacting with activated aromatic compounds like phenols and anilines.[1]

Experimental Protocol: Diazotization of an Aminothiophene and Subsequent Azo Coupling

This protocol is a general procedure for the synthesis of azo disperse dyes from aminothiophene precursors.[4]

-

Preparation of Diazonium Salt:

-

In a beaker, dissolve the aminothiophene precursor (0.02 mol) in a mixture of acetic acid and propionic acid (12 mL, 5:1 v/v).

-

Cool the solution to 0-5°C in an ice bath.

-

Separately, prepare nitrosylsulfuric acid by carefully adding sodium nitrite to concentrated sulfuric acid at low temperature.

-

Slowly add the pre-prepared cold nitrosylsulfuric acid to the aminothiophene solution, ensuring the temperature does not exceed 5°C.

-

Stir the mixture vigorously for 1-2 hours at 0-5°C. The formation of the diazonium salt is complete when a sample gives a positive test with starch-iodide paper. This solution should be used immediately.

-

-

Azo Coupling:

-

Dissolve the coupling component (e.g., an N,N-dialkylaniline, 0.02 mol) in 20 mL of acetic acid.

-

Cool the solution to 0-5°C in an ice bath.

-

Add the cold diazonium salt solution dropwise to the coupling component solution over 30-40 minutes with vigorous stirring, maintaining the temperature below 5°C.

-

Continue stirring the mixture for an additional 2-3 hours at 0-5°C.

-

Adjust the pH of the solution to 4-5 by slowly adding a 10% sodium acetate solution.

-

The precipitated azo dye is collected by vacuum filtration, washed thoroughly with water, and then dried.[4]

-

Synthesis of Fused Heterocyclic Systems

The amine group of 3-aminothiophene is a key functional group for the construction of fused heterocyclic ring systems, such as thieno[3,2-b]pyridines. These fused systems are common scaffolds in many biologically active molecules.

Application in Drug Discovery: Thiophene-Based Kinase Inhibitors

Thiophene derivatives are a prominent class of compounds in drug discovery, with many exhibiting potent kinase inhibitory activity.[5][6] Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The aminothiophene scaffold can be readily functionalized, allowing for the synthesis of large libraries of compounds for screening against various kinase targets. The amine group often serves as an anchor point for building out molecular complexity to achieve potent and selective inhibition.

Summary of Quantitative Data

The following table summarizes the available quantitative data on the reactivity of the amine group in 3-aminothiophene.

| Parameter | Value | Conditions | Reference |

| Nucleophilicity (N) | 9.37 | 50% H₂O - 50% Me₂SO, 20 °C | [2] |

| Nucleophilicity (sN) | 1.18 | 50% H₂O - 50% Me₂SO, 20 °C | [2] |

| pKa of conjugate acid | Not available | - | - |

Visualized Workflows and Pathways

The following diagrams, created using the DOT language, illustrate key aspects of the reactivity and application of 3-aminothiophene.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Computational study of 3-thiophene acetic acid: Molecular docking, electronic and intermolecular interactions investigations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity - PMC [pmc.ncbi.nlm.nih.gov]

Thiophen-3-amine: A Versatile Scaffold in Modern Organic Synthesis

An In-depth Technical Guide for Researchers and Drug Development Professionals

Thiophen-3-amine and its derivatives represent a cornerstone class of heterocyclic building blocks, prized for their utility in the synthesis of complex organic molecules. The thiophene ring is a bioisostere of the benzene ring, offering similar aromaticity and planarity but with distinct electronic properties and opportunities for hydrogen bonding via the sulfur atom.[1][2] The presence of the amine group at the 3-position provides a reactive handle for a multitude of chemical transformations, making this scaffold particularly valuable in the fields of medicinal chemistry and materials science.[3][4] Derivatives of Thiophen-3-amine are integral to a range of pharmacologically active compounds, demonstrating antimicrobial, anti-inflammatory, anticancer, and neuroprotective properties.[5][6][7]

This guide provides a technical overview of Thiophen-3-amine's role in organic synthesis, detailing key reactions, experimental protocols, and quantitative data to support researchers in leveraging this versatile molecule.

Core Properties and Reactivity

Thiophen-3-amine (C₄H₅NS) is an aromatic amine whose reactivity is governed by both the electron-rich thiophene ring and the nucleophilic amino group.[4] The free amine is known to be unstable and susceptible to oxidation and polymerization, which can complicate its storage and handling.[8] For this reason, it is often generated in situ or used in its more stable hydrochloride salt form or with a protecting group (e.g., Boc, Cbz).[8][9]

The amine functionality readily undergoes standard transformations such as acylation, alkylation, and diazotization. The thiophene ring is activated towards electrophilic substitution, primarily at the C2 and C5 positions, which are ortho and para to the activating amino group.[4] This inherent reactivity allows for sequential functionalization, enabling the construction of diverse and highly substituted molecular architectures.

Key Synthetic Applications

Thiophen-3-amine is a crucial precursor for a variety of value-added chemical structures. Its primary applications involve serving as a nucleophile in coupling reactions and as a foundational element for the construction of fused heterocyclic systems.

Synthesis of Substituted Aminothiophenes: The Gewald Reaction

While Thiophen-3-amine itself is a key starting material, the synthesis of substituted aminothiophene cores is frequently accomplished via the Gewald three-component reaction. This powerful one-pot synthesis combines a ketone or aldehyde, an active methylene nitrile (like cyanoacetone or ethyl cyanoacetate), and elemental sulfur in the presence of a base to yield highly functionalized 2-aminothiophenes.[10][11] A modified version can be used to produce 3-acetyl-2-aminothiophenes, which are valuable intermediates.[12]

Experimental Protocol: Modified Gewald Synthesis of 1-(2-Amino-4-methyl-3-thienyl)ethanone [12]

-

Setup: To a solution of crude cyanoacetone (2.08 g, 25 mmol) and 1,4-dithiane-2,5-diol (2.25 g, 12.5 mmol) in dimethylformamide (DMF, 10 mL), add triethylamine (1 g, 10 mmol) with stirring.

-

Reaction: Heat the reaction mixture to 60 °C for 5 hours.

-

Work-up: After cooling, remove the solvent under reduced pressure.

-

Purification: Recrystallize the semi-solid residue from a cyclohexane-dichloromethane mixture to afford the final product.

N-Functionalization: Amide Bond Formation

The amine group of Thiophen-3-amine and its derivatives is readily acylated to form amides. This reaction is fundamental in medicinal chemistry for linking the thiophene core to other pharmacophores or modifying its physicochemical properties. The reaction typically proceeds by treating the amine with an acyl chloride, acid anhydride, or a carboxylic acid activated with a coupling agent.[10][12]

Experimental Protocol: Synthesis of N-(3-Acetyl-2-thienyl)acetamide [5][12]

-

Setup: In a round-bottom flask, combine 1-(2-amino-3-thienyl)ethanone (1.41 g, 10 mmol) with excess acetic anhydride (5 mL).

-

Reaction: Reflux the mixture for 15 minutes.

-

Work-up: Add water (approx. 10 mL) and heat the mixture for an additional 5 minutes to quench excess anhydride.

-

Purification: Allow the mixture to cool overnight. The product will crystallize. Collect the crystals by filtration. Additional product can be obtained by concentrating the mother liquor.

C-C and C-N Bond Formation: Palladium-Catalyzed Cross-Coupling

Thiophen-3-amine derivatives, particularly their halogenated counterparts, are excellent substrates for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura (C-C bond) and Buchwald-Hartwig (C-N bond) reactions. These methods allow for the introduction of a wide array of aryl, heteroaryl, and alkyl groups, providing access to complex biaryl structures and substituted diarylamines that are prevalent in pharmaceuticals and organic electronics.[2][3]

Experimental Protocol: General Microwave-Assisted Suzuki-Miyaura Coupling [1]

-

Setup: In a microwave vial, combine the brominated thiophene derivative (1.0 eq), the desired arylboronic acid (1.5 eq), and a base such as potassium carbonate (2.0 eq).

-

Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq) and a suitable solvent system (e.g., 4:1 1,4-dioxane/water).

-

Reaction: Seal the vial and place it in a microwave reactor. Irradiate the mixture at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 10-30 minutes). Monitor reaction completion by TLC or LC-MS.

-

Work-up: After cooling, dilute the mixture with ethyl acetate and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Annulation Reactions: Synthesis of Fused Heterocycles

Thiophen-3-amine is a key precursor for building fused heterocyclic systems, most notably thieno[3,2-b]pyridines. These fused scaffolds are of significant interest in drug discovery. The synthesis often involves a condensation reaction between the aminothiophene and a 1,3-dicarbonyl compound or its equivalent, followed by cyclization.

Quantitative Data Summary

The following tables summarize representative quantitative data for the key reactions discussed.

Table 1: Synthesis of Substituted 2-Aminothiophenes via Modified Gewald Reaction [12]

| Product | Starting Materials | Base/Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1-(2-Amino-3-thienyl)ethanone | Cyanoacetone, 1,4-dithiane-2,5-diol | Et₃N / DMF | 60 | 3 | 45 |

| 1-(2-Amino-4-methyl-3-thienyl)ethanone | Cyanoacetone, 1,4-dithiane-2,5-diol (methylated) | Et₃N / DMF | 60 | 5 | 41 |

Table 2: N-Acylation and Nitration of Aminothiophene Derivatives [12]

| Product | Starting Material | Reagents | Conditions | Yield (%) |

| N-(3-Acetyl-2-thienyl)acetamide | 1-(2-Amino-3-thienyl)ethanone | Acetic Anhydride | Reflux, 15 min | 95 |

| N-(3-Acetyl-4-methyl-2-thienyl)acetamide | 1-(2-Amino-4-methyl-3-thienyl)ethanone | Acetic Anhydride | Reflux, 15 min | 92 |

| N-(3-Acetyl-5-nitro-2-thienyl)acetamide | N-(3-Acetyl-4-methyl-2-thienyl)acetamide | HNO₃ / H₂SO₄ | 0 °C, 40 min | 91 |

Table 3: Spectroscopic Data for 1-(2-Amino-4-methyl-3-thienyl)ethanone [12]

| Technique | Data |

| ¹H-NMR (CDCl₃) | δ = 2.38 (d, 3H, CH₃), 2.40 (s, 3H, COCH₃), 6.05 (s, br, 2H, NH₂), 6.45 (s, 1H, H-5) |

| ¹³C-NMR (CDCl₃) | δ = 15.3 (CH₃), 30.7 (COCH₃), 112.9 (C-3), 121.2 (C-5), 140.9 (C-4), 154.5 (C-2), 193.3 (C=O) |

| MS (EI, 70 eV) | m/z (%) = 155 (M⁺, 68), 140 (100), 112 (12), 97 (10) |

| IR (KBr) | 3440, 3332, 1636, 1599 cm⁻¹ |

Visualized Workflows and Pathways

Diagrams generated using Graphviz provide a clear visual representation of synthetic routes and biological mechanisms.

Caption: General synthetic workflow using aminothiophenes.

Caption: Synthesis of an N-acetylated aminothiophene.

References

- 1. benchchem.com [benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. benchchem.com [benchchem.com]

- 4. rsc.org [rsc.org]

- 5. First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development - PMC [pmc.ncbi.nlm.nih.gov]

- 7. www1.udel.edu [www1.udel.edu]

- 8. Synthesis, Structural Investigation, Hirshfeld Surface Analysis, and Biological Evaluation of N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction | MDPI [mdpi.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. BJOC - Hindered aryl bromides for regioselective palladium-catalysed direct arylation at less favourable C5-carbon of 3-substituted thiophenes [beilstein-journals.org]

The Versatile Scaffold: Thiophen-3-amine in Modern Medicinal Chemistry

A Technical Guide for Researchers and Drug Development Professionals

The thiophene ring, a five-membered sulfur-containing heterocycle, stands as a privileged scaffold in medicinal chemistry, underpinning the structure of numerous approved drugs. Among its derivatives, Thiophen-3-amine and its analogs have garnered significant attention for their diverse pharmacological activities. This technical guide provides an in-depth exploration of the potential applications of the Thiophen-3-amine core in medicinal chemistry, summarizing key quantitative data, detailing experimental protocols for synthesis and evaluation, and visualizing relevant biological pathways and workflows.

Therapeutic Applications of Thiophen-3-amine Derivatives

The inherent physicochemical properties of the Thiophen-3-amine moiety, including its ability to participate in hydrogen bonding and act as a bioisosteric replacement for a phenyl ring, have made it a valuable building block in the design of novel therapeutic agents.[1] Key areas of application include oncology, infectious diseases, and neurodegenerative disorders.

Anticancer Activity

Thiophen-3-amine derivatives have demonstrated significant potential as anticancer agents, primarily through the inhibition of key enzymes involved in cell proliferation and survival, such as kinases, and by disrupting microtubule dynamics.

The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[2][3][4][5] Thiophene-based compounds have been identified as potent inhibitors of this pathway.

Quantitative Data: Kinase Inhibitory Activity of Thiophene Derivatives

| Compound Class | Target Kinase | IC50 (nM) | Reference |

| Tetra-substituted thiophenes | PI3Kα | 1.7 | [2] |

| Thieno[3,2-c]pyrazol-3-amine derivatives | GSK-3β | 3.1 - 4.4 | |

| Thienopyrimidine derivatives | FLT3 | 32,435 - 40,550 | [6] |

| Fused Thiophene derivatives | VEGFR-2 | 75 - 126 | [7] |

| Fused Thiophene derivatives | AKT | 4,600 - 6,960 | [7] |

Microtubules are essential for mitotic spindle formation and cell division, making them a key target for anticancer drugs.[6][8][9][10][11] Certain benzo[b]thiophene derivatives, including those with a 3-amino substitution pattern, have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.[12]

Quantitative Data: Cytotoxicity of Thiophene Derivatives Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) | Reference |

| 2-amino-6-methyl-3-(3,4,5-trimethoxybenzoyl)benzo[b]thiophene | Various Cancer Cells | Subnanomolar | [12] |

| Thiophene Derivative 15b | A2780 | 12 ± 0.17 | [4] |

| Thiophene Derivative 15b | A2780CP | 10 ± 0.15 | [4] |

| Aminothiophene Derivative SB-44 | Prostate & Cervical Cancer Cells | < 35 | [13] |

| Aminothiophene Derivative SB-83 | Prostate & Cervical Cancer Cells | < 35 | [13] |

| Aminothiophene Derivative SB-200 | Prostate & Cervical Cancer Cells | < 35 | [13] |

Antimicrobial Activity

The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Thiophene derivatives have exhibited promising activity against a range of bacteria and fungi.[14][15]

Quantitative Data: Antimicrobial Activity of Thiophene Derivatives

| Compound | Microorganism | MIC (µM/ml) | Reference |

| Thiophene Derivative S1 | S. aureus, B. subtilis, E. coli, S. typhi | 0.81 | [14] |

| Thiophene Derivative S4 | C. albicans, A. niger | 0.91 | [14] |

| 3-chlorobenzo[b]thiophene derivative | B. cereus, S. aureus, E. faecalis, C. albicans | 16 µg/mL | [9] |

| 3-bromobenzo[b]thiophene derivative | B. cereus, S. aureus, E. faecalis, C. albicans | 16 µg/mL | [9] |

Applications in Neuroscience

The ability of thiophene derivatives to cross the blood-brain barrier makes them attractive candidates for treating neurodegenerative diseases.[10][11][16] Research has focused on their potential to modulate neurotransmitter systems and inhibit protein aggregation associated with conditions like Alzheimer's disease.[10][11][16][17]

Experimental Protocols

Synthesis of Thiophen-3-amine Derivatives

A common and versatile method for the synthesis of polysubstituted 2-aminothiophenes is the Gewald reaction.[18][19] While originally for 2-aminothiophenes, modifications can lead to various isomers. A general protocol is provided below.

Experimental Protocol: Gewald Synthesis of 2-Aminothiophenes

Materials:

-

Carbonyl compound (ketone or aldehyde)

-

Active methylene compound (e.g., malononitrile, ethyl cyanoacetate)

-

Elemental sulfur

-

Base (e.g., morpholine, triethylamine, piperidine)

-

Solvent (e.g., ethanol, methanol, DMF)

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the carbonyl compound (1 equivalent), the active methylene compound (1 equivalent), and elemental sulfur (1.1-1.2 equivalents).

-

Add the appropriate solvent to the flask.

-

Add the base catalyst (typically 0.1-0.2 equivalents).

-

Stir the reaction mixture at a temperature ranging from room temperature to 50-60 °C.

-

Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

If a precipitate forms, collect the solid by filtration and wash with a cold solvent (e.g., ethanol).

-

If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the crude product by recrystallization or column chromatography.

Note: This is a generalized protocol. Reaction times, temperatures, and purification methods must be optimized for specific substrates.

Biological Evaluation

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[14][20][21][22]

Experimental Protocol: MTT Assay

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Thiophen-3-amine derivative (test compound)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO)

-

96-well microtiter plates

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and incubate for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of the test compound in the culture medium.

-

Remove the medium from the wells and add the different concentrations of the test compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Add the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.[7][23][24][25][26]

Experimental Protocol: In Vitro Tubulin Polymerization Assay (Fluorescence-based)

Materials:

-

Purified tubulin

-

General tubulin buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

-

GTP solution

-

Glycerol

-

Fluorescent reporter (e.g., DAPI)

-

Test compound

-

Positive control (e.g., Nocodazole) and negative control (vehicle)

-

384-well plate

-

Fluorescence plate reader with temperature control

Procedure:

-

Prepare a tubulin reaction mix on ice containing tubulin, general tubulin buffer, GTP, glycerol, and the fluorescent reporter.

-

Add the test compound at various concentrations to the wells of a pre-warmed (37°C) 384-well plate. Include positive and negative controls.

-

Initiate the polymerization reaction by adding the tubulin reaction mix to each well.

-

Immediately place the plate in a fluorescence plate reader pre-set to 37°C.

-

Measure the fluorescence intensity at regular intervals (e.g., every minute) for a specified period (e.g., 60 minutes).

-

Plot the fluorescence intensity versus time to generate polymerization curves.

-

Analyze the curves to determine the effect of the compound on the rate and extent of tubulin polymerization.

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[1][13][16][17][27]

Experimental Protocol: Broth Microdilution MIC Test

Materials:

-

Bacterial or fungal strain of interest

-

Appropriate broth medium (e.g., Mueller-Hinton Broth)

-

Test compound

-

Standard antimicrobial agent (positive control)

-

96-well microtiter plates

Procedure:

-

Prepare a standardized inoculum of the microorganism.

-

Prepare serial two-fold dilutions of the test compound in the broth medium in the wells of a 96-well plate.

-

Add the microbial inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

-

After incubation, visually inspect the wells for turbidity (growth).

-

The MIC is the lowest concentration of the compound at which there is no visible growth.

Visualizing Mechanisms and Workflows

Signaling Pathways

dot { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.1,0.05"]; edge [arrowhead=normal, penwidth=1.5];

// Node styles node [fillcolor="#F1F3F4", fontcolor="#202124"]; receptor [label="Receptor Tyrosine\nKinase (RTK)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; pi3k [label="PI3K"]; pip2 [label="PIP2"]; pip3 [label="PIP3"]; akt [label="Akt"]; mTOR [label="mTOR"]; proliferation [label="Cell Proliferation,\nGrowth, Survival", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; apoptosis [label="Apoptosis Inhibition", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; thiophene [label="Thiophen-3-amine\nDerivative", shape=invhouse, fillcolor="#FBBC05", fontcolor="#202124"];

// Edges receptor -> pi3k [label="Activates"]; pi3k -> pip3 [label="Phosphorylates"]; pip2 -> pip3 [style=dashed, arrowhead=none]; pip3 -> akt [label="Activates"]; akt -> mTOR [label="Activates"]; akt -> apoptosis; mTOR -> proliferation; thiophene -> pi3k [color="#EA4335", label="Inhibits"]; } Caption: PI3K/Akt/mTOR Signaling Pathway Inhibition.

dot { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.1,0.05"]; edge [arrowhead=normal, penwidth=1.5];

// Node styles node [fillcolor="#F1F3F4", fontcolor="#202124"]; tubulin [label="αβ-Tubulin Dimers"]; microtubules [label="Microtubules"]; mitotic_spindle [label="Mitotic Spindle\nFormation"]; cell_division [label="Cell Division", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; mitotic_arrest [label="Mitotic Arrest", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; apoptosis [label="Apoptosis", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; thiophene [label="Thiophen-3-amine\nDerivative", shape=invhouse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges tubulin -> microtubules [label="Polymerization"]; microtubules -> mitotic_spindle; mitotic_spindle -> cell_division; thiophene -> tubulin [color="#EA4335", label="Inhibits\nPolymerization"]; tubulin -> mitotic_arrest [style=dashed]; mitotic_arrest -> apoptosis; } Caption: Inhibition of Tubulin Polymerization.

Experimental Workflows

dot { graph [rankdir="LR", splines=ortho, nodesep=0.3]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.1,0.05"]; edge [arrowhead=normal, penwidth=1.5];

// Node styles node [fillcolor="#F1F3F4", fontcolor="#202124"]; start [label="Start:\nCarbonyl Compound,\nActive Methylene,\nSulfur, Base", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; reaction [label="Gewald Reaction\n(One-pot synthesis)"]; workup [label="Reaction Workup:\nCooling, Filtration/\nConcentration"]; purification [label="Purification:\nRecrystallization/\nChromatography"]; product [label="End:\nSubstituted\nThiophen-3-amine\nDerivative", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> reaction; reaction -> workup; workup -> purification; purification -> product; } Caption: Gewald Synthesis Workflow.

dot { graph [rankdir="TB", splines=ortho, nodesep=0.3]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.1,0.05"]; edge [arrowhead=normal, penwidth=1.5];

// Node styles node [fillcolor="#F1F3F4", fontcolor="#202124"]; start [label="Start: Seed Cells\nin 96-well Plate", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; treatment [label="Treat with\nThiophen-3-amine\nDerivative"]; incubation [label="Incubate\n(e.g., 48h)"]; mtt_addition [label="Add MTT Reagent"]; formazan_formation [label="Incubate (2-4h)\n(Formazan formation)"]; solubilization [label="Add Solubilization\nSolution"]; readout [label="Measure Absorbance\n(570 nm)"]; analysis [label="Data Analysis:\nCalculate % Viability\nand IC50"]; end [label="End: Cytotoxicity\nDetermined", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> treatment; treatment -> incubation; incubation -> mtt_addition; mtt_addition -> formazan_formation; formazan_formation -> solubilization; solubilization -> readout; readout -> analysis; analysis -> end; } Caption: MTT Assay Workflow.

Conclusion

The Thiophen-3-amine scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. Its versatility allows for the generation of diverse chemical libraries with a wide range of biological activities. The data and protocols presented in this guide highlight the significant potential of Thiophen-3-amine derivatives in medicinal chemistry, particularly in the development of new treatments for cancer and infectious diseases. Further exploration of structure-activity relationships and optimization of pharmacokinetic properties will undoubtedly lead to the development of clinically successful drugs based on this remarkable heterocyclic core.

References

- 1. Minimal Inhibitory Concentration (MIC) [protocols.io]

- 2. Akt inhibitors: mechanism of action and implications for anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Important Roles of PI3K/AKT Signaling Pathway and Relevant Inhibitors in Prostate Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]

- 5. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 6. Antimitotic drugs in the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. journals.biologists.com [journals.biologists.com]

- 9. Small-Molecule Mitotic Inhibitors as Anticancer Agents: Discovery, Classification, Mechanisms of Action, and Clinical Trials [mdpi.com]

- 10. Mitosis-targeted anti-cancer therapies: where they stand - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Cell Death Response to Anti-mitotic Drug Treatment in Cell culture, Mouse Tumor Model and the Clinic - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. youtube.com [youtube.com]

- 14. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]

- 16. microbe-investigations.com [microbe-investigations.com]

- 17. youtube.com [youtube.com]

- 18. Gewald Reaction [organic-chemistry.org]

- 19. arkat-usa.org [arkat-usa.org]

- 20. benchchem.com [benchchem.com]

- 21. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 22. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 23. benchchem.com [benchchem.com]

- 24. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 25. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 26. pubs.acs.org [pubs.acs.org]

- 27. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

Methodological & Application

Anwendungshinweise und Protokolle für die Gewald-Synthese substituierter 2-Aminothiophene

Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Diese Anwendungsnotizen bieten einen detaillierten Überblick über die Gewald-Synthese, eine leistungsstarke und vielseitige Methode zur Herstellung von polysubstituierten 2-Aminothiophenen. Diese Thiophen-Derivate sind wichtige Bausteine in der medizinischen Chemie und Materialwissenschaft, da sie in einer Vielzahl von biologisch aktiven Molekülen und funktionellen Materialien vorkommen. Die hier bereitgestellten Protokolle beschreiben verschiedene bewährte Methoden, einschließlich konventioneller, mikrowellenunterstützter und organokatalytischer Ansätze.

Einleitung

Die Gewald-Reaktion, benannt nach ihrem Entdecker Karl Gewald, ist eine Mehrkomponentenreaktion, bei der typischerweise ein Keton oder Aldehyd, ein α-Cyanoester oder ein anderes methylenaktives Nitril und elementarer Schwefel in Gegenwart einer Base zu einem 2-Aminothiophen umgesetzt werden.[1] Die Attraktivität dieser Reaktion liegt in ihrer Einfachheit, der leichten Verfügbarkeit der Ausgangsmaterialien und der Möglichkeit, in einem Eintopf-Verfahren eine hohe molekulare Komplexität zu erzeugen.[2][3] Die Produkte der Gewald-Synthese dienen als wichtige Zwischenprodukte für die Synthese einer breiten Palette von Pharmazeutika, darunter entzündungshemmende, antimikrobielle und antivirale Wirkstoffe sowie Kinase-Inhibitoren.[3][4]

Reaktionsmechanismus

Der Mechanismus der Gewald-Reaktion ist gut etabliert und beginnt mit einer Knoevenagel-Kondensation zwischen der Carbonylverbindung und der methylenaktiven Nitrilverbindung, die durch eine Base katalysiert wird.[1] Das resultierende α,β-ungesättigte Nitril-Intermediat reagiert dann mit elementarem Schwefel. Der genaue Mechanismus der Schwefeladdition und des Ringschlusses kann variieren, führt aber letztendlich zur Bildung des aromatischen Thiophenrings durch Zyklisierung und anschließende Tautomerisierung.[1]

Quantitative Daten zu verschiedenen Gewald-Syntheseprotokollen

Die folgende Tabelle fasst quantitative Daten aus verschiedenen publizierten Protokollen für die Gewald-Synthese zusammen und ermöglicht einen einfachen Vergleich der Reaktionsbedingungen und Ausbeuten.

| Protokoll-Variante | Carbonyl-Verbindung | Aktivierte Nitrilverbindung | Katalysator/Base | Lösungsmittel | Temperatur (°C) | Zeit | Ausbeute (%) | Referenz |

| Konventionell | Cyclohexanon | Ethylcyanoacetat | Morphin | Ethanol | 50 | 4-48 h | 35-80 | [5] |

| L-Prolin-katalysiert | Cyclohexanon | Malononitril | L-Prolin (10 mol%) | DMF | 60 | - | 84 | [4] |

| Piperidiniumborat-katalysiert | Cyclohexanon | Malononitril | Piperidiniumborat (20 mol%) | EtOH/H₂O (9:1) | 100 | 20 min | 96 | [6] |

| Mikrowellen-assistiert | Cyclohexanon | Ethylcyanoacetat | KF-Aluminiumoxid | - | 120 (MW) | 6 min | 91 | [7] |

| Mikrowellen-assistiert | Butyraldehyd | Methylcyanoacetat | Pyrrolidin | DMF | - (MW) | 30 min | 86 | [8] |

| Lösungsmittelfrei | Diverse Ketone | Ethylcyanoacetat | Morphin | - | Raumtemperatur | - | - | [9] |

Experimentelle Protokolle

Die folgenden Abschnitte enthalten detaillierte Methoden für Schlüsselversuche, die in der Literatur zitiert werden.

Protokoll 1: L-Prolin-katalysierte Gewald-Synthese

Dieses Protokoll beschreibt ein effizientes und umweltfreundliches Eintopf-Verfahren zur Synthese von 2-Aminothiophenen unter Verwendung des Organokatalysators L-Prolin.[4]

Materialien:

-

Keton/Aldehyd (1,0 mmol)

-

Methylenaktives Nitril (z.B. Malononitril oder Ethylcyanoacetat) (1,0 mmol)

-

Elementarer Schwefel (1,2 mmol)

-

L-Prolin (0,1 mmol, 10 mol%)

-

N,N-Dimethylformamid (DMF) (3 mL)

Durchführung:

-

In einem geeigneten Reaktionsgefäß werden das Keton/Aldehyd, das methylenaktive Nitril, Schwefel und L-Prolin in DMF gegeben.

-

Die Reaktionsmischung wird bei 60 °C gerührt. Der Reaktionsfortschritt wird mittels Dünnschichtchromatographie (DC) verfolgt.

-

Nach vollständiger Umsetzung wird die Reaktion durch Zugabe von Wasser beendet.

-

Das Produkt wird mit Ethylacetat extrahiert.

-

Die vereinigten organischen Phasen werden mit gesättigter Natriumchloridlösung gewaschen, über wasserfreiem Natriumsulfat getrocknet und im Vakuum eingeengt.

-

Der Rückstand wird durch Säulenchromatographie auf Kieselgel gereinigt, um das gewünschte 2-Aminothiophen zu erhalten.

Protokoll 2: Mikrowellen-assistierte Gewald-Synthese

Dieses Protokoll beschreibt eine schnelle und effiziente Methode zur Synthese von 2-Aminothiophenen unter Verwendung von Mikrowellenbestrahlung.[8][10]

Materialien:

-

Keton/Aldehyd (0,1 mol)

-

Ethylcyanoacetat (0,1 mol)

-

Elementarer Schwefel (0,05 mol)

-

Base (z.B. Triethylamin oder Pyrrolidin) (0,01 mol)

-

Lösungsmittel (z.B. Ethanol oder DMF) (15 mL)

Durchführung:

-

Eine Mischung aus dem Keton/Aldehyd, Ethylcyanoacetat, elementarem Schwefel und der Base wird in einem für die Mikrowellensynthese geeigneten Reaktionsgefäß in dem gewählten Lösungsmittel suspendiert.

-

Das Gefäß wird verschlossen und in einem Mikrowellenreaktor platziert.

-

Die Mischung wird für 8-48 Minuten bei einer Temperatur von 70-120 °C bestrahlt (die genauen Bedingungen hängen von den Substraten ab).

-

Nach Abkühlen auf Raumtemperatur wird das Reaktionsgemisch aufgearbeitet. Typischerweise wird das Lösungsmittel im Vakuum entfernt und der Rückstand in einem geeigneten organischen Lösungsmittel (z.B. Dichlormethan) aufgenommen und mit Wasser gewaschen.

-

Die organische Phase wird getrocknet, filtriert und eingeengt.

-

Das Rohprodukt wird durch Umkristallisation oder Säulenchromatographie gereinigt.

Protokoll 3: Synthese von Ethyl-2-amino-4,5,6,7-tetrahydrobenzo[b]thiophen-3-carboxylat

Dieses spezifische Protokoll beschreibt die Synthese eines wichtigen Zwischenprodukts, das häufig in der Arzneimittelentwicklung verwendet wird.

Materialien:

-

Cyclohexanon

-

Ethylcyanoacetat

-

Elementarer Schwefel

-

Base (z.B. Morphin oder Diethylamin)

-

Lösungsmittel (z.B. Ethanol)

Durchführung:

-

In einem Rundkolben werden äquimolare Mengen Cyclohexanon, Ethylcyanoacetat und elementarer Schwefel in Ethanol suspendiert.

-

Eine katalytische Menge der Base wird zu der Mischung gegeben.

-

Die Reaktionsmischung wird unter Rühren für mehrere Stunden bei 50-60 °C erhitzt, bis die Ausgangsmaterialien laut DC-Analyse verbraucht sind.

-

Nach dem Abkühlen fällt das Produkt häufig aus der Lösung aus.

-

Das feste Produkt wird durch Filtration gesammelt, mit kaltem Ethanol gewaschen und an der Luft getrocknet.

-

Falls erforderlich, kann das Produkt durch Umkristallisation aus einem geeigneten Lösungsmittel weiter gereinigt werden.

Logischer Arbeitsablauf der Gewald-Synthese

Der folgende Graph veranschaulicht den allgemeinen Arbeitsablauf eines typischen Gewald-Syntheseexperiments, von der Vorbereitung der Reaktanten bis zur Charakterisierung des Produkts.

Anwendungen in der Arzneimittelentwicklung

Substituierte 2-Aminothiophene, die durch die Gewald-Synthese zugänglich sind, stellen eine wichtige Klasse von Heterocyclen für die Entwicklung neuer Medikamente dar. Ihre strukturelle Vielfalt ermöglicht die Feinabstimmung pharmakologischer Eigenschaften. Beispiele für bioaktive Moleküle, die 2-Aminothiophen-Struktureinheiten enthalten, sind:

-

Tinoridin: Ein nichtsteroidales Antirheumatikum (NSAR) mit entzündungshemmenden Eigenschaften.[6]

-

Olanzapin: Ein atypisches Antipsychotikum zur Behandlung von Schizophrenie und bipolaren Störungen.[6]

-

PD 81,723: Ein allosterischer Modulator des Adenosin-A1-Rezeptors.[3]

Die Fähigkeit, schnell und effizient Bibliotheken von 2-Aminothiophen-Derivaten mittels der Gewald-Reaktion zu erstellen, macht sie zu einem wertvollen Werkzeug im Prozess der Leitstruktursuche und -optimierung in der pharmazeutischen Forschung.[3]

Schlussfolgerung

Die Gewald-Synthese bleibt eine der wichtigsten und am weitesten verbreiteten Methoden zur Herstellung von substituierten 2-Aminothiophenen. Die kontinuierliche Entwicklung neuer Variationen, einschließlich katalytischer und umweltfreundlicherer Protokolle, unterstreicht ihre anhaltende Relevanz in der organischen Synthese und der medizinischen Chemie. Die in diesen Anwendungsnotizen bereitgestellten detaillierten Protokolle und zusammengefassten Daten sollen Forschern als praktische Anleitung für die erfolgreiche Anwendung dieser leistungsstarken Reaktion dienen.

References

- 1. Gewald reaction - Wikipedia [en.wikipedia.org]

- 2. quod.lib.umich.edu [quod.lib.umich.edu]

- 3. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 4. An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline [organic-chemistry.org]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. d-nb.info [d-nb.info]

- 7. scribd.com [scribd.com]

- 8. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 9. [PDF] A NEW PROTOCOL FOR THE SYNTHESIS OF 2-AMINOTHIOPHENES THROUGH THE GEWALD REACTION IN SOLVENT-FREE CONDITIONS. | Semantic Scholar [semanticscholar.org]

- 10. ijert.org [ijert.org]

Application Note: Laboratory Scale Synthesis of 3-Aminothiophene Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the laboratory-scale synthesis of 3-aminothiophene hydrochloride, a valuable intermediate in medicinal chemistry and materials science. The described method is a robust two-step process commencing with the synthesis of the unstable free base, 3-aminothiophene, from 3-oxotetrahydrothiophene, followed by its conversion to the stable hydrochloride salt. Free 3-aminothiophene is known to be unstable and prone to oxidation and polymerization, making its conversion to the hydrochloride salt crucial for practical storage and handling.[1] This protocol offers a reproducible and efficient route for obtaining this key building block.

Introduction

3-Aminothiophene and its derivatives are important scaffolds in the development of pharmaceuticals and agrochemicals. The thiophene ring system is a bioisostere of the benzene ring and is present in numerous approved drugs. The amino group at the 3-position provides a versatile handle for further functionalization, enabling the synthesis of diverse compound libraries for drug discovery. However, the inherent instability of 3-aminothiophene presents a challenge for its synthesis and storage.[1] The formation of the hydrochloride salt significantly improves its stability, making it a more practical intermediate for synthetic applications. The following protocol details a one-pot synthesis of 3-aminothiophene from 3-oxotetrahydrothiophene and hydroxylamine hydrochloride, followed by its conversion to the stable hydrochloride salt.[2]

Experimental Protocols

Part 1: Synthesis of 3-Aminothiophene (Free Base)

This procedure is adapted from a patented method which describes the synthesis of 3-aminothiophenes from 3-oxotetrahydrothiophenes in a single step.[2]

Materials:

-

3-Oxotetrahydrothiophene

-

Hydroxylamine hydrochloride

-

Methanol

-

Diethyl ether

-

Methylene chloride

-

Concentrated aqueous ammonia

-

Anhydrous sodium sulfate

-

Deionized water

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer with heating

-

Separatory funnel

-

Rotary evaporator

Procedure:

-